ethyl 2-oxo-1H-pyridine-3-carboximidate
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Overview
Description
Ethyl 2-oxo-1H-pyridine-3-carboximidate is a heterocyclic compound that contains a pyridine ring with an oxo group at the 2-position and a carboximidate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1H-pyridine-3-carboximidate typically involves the reaction of ethyl 2-oxo-1H-pyridine-3-carboxylate with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the carboximidate group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1H-pyridine-3-carboximidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Ethyl 2-oxo-1H-pyridine-3-carboximidate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1H-pyridine-3-carboximidate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and the nature of the target. The oxo and carboximidate groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: This compound has a similar structure but contains a piperidine ring instead of a pyridine ring.
Ethyl 2-oxo-1H-indole-3-carboximidate: This compound contains an indole ring, which is structurally similar to the pyridine ring but with different electronic properties.
Uniqueness
Ethyl 2-oxo-1H-pyridine-3-carboximidate is unique due to its specific combination of functional groups and the presence of the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-oxo-1H-pyridine-3-carboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-7(9)6-4-3-5-10-8(6)11/h3-5,9H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYKBUYQMIMBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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